molecular formula C5H8O2S B14736237 Thietan-3-yl acetate CAS No. 5905-55-5

Thietan-3-yl acetate

Cat. No.: B14736237
CAS No.: 5905-55-5
M. Wt: 132.18 g/mol
InChI Key: DFAXRLAGJYTAPU-UHFFFAOYSA-N
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Description

Thietan-3-yl acetate is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by a thietane ring substituted with an acetate group at the third position. Thietanes are known for their unique chemical properties, which arise from the ring strain associated with the four-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietan-3-yl acetate can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic thioetherification due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Mechanism of Action

The mechanism of action of thietan-3-yl acetate involves its interaction with various molecular targets:

Properties

IUPAC Name

thietan-3-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-4(6)7-5-2-8-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAXRLAGJYTAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304006
Record name thietan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5905-55-5
Record name NSC163873
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thietan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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